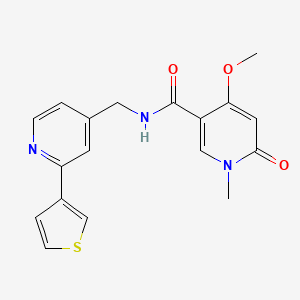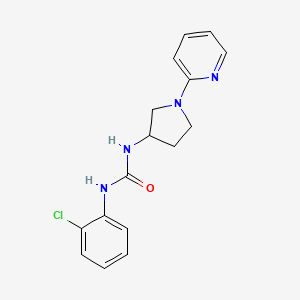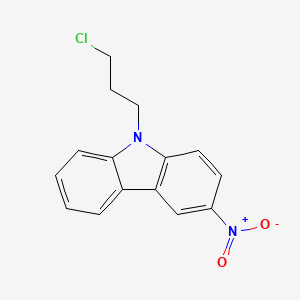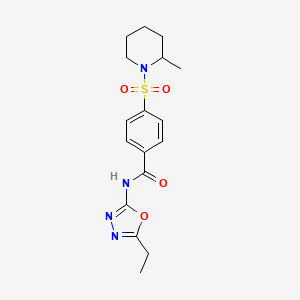
4-methoxy-1-methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methoxy-1-methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H17N3O3S and its molecular weight is 355.41. The purity is usually 95%.
BenchChem offers high-quality 4-methoxy-1-methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-1-methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Derivative Syntheses
The compound is relevant in the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. Such processes yield a variety of heterocycles like tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, which are essential in pharmaceuticals and materials science. For instance, the synthesis involving oxidative carbonylation conditions in methanol or methanol/acetonitrile mixtures at elevated pressures and temperatures can produce dihydropyridinone and tetrahydropyridinedione derivatives, among others, in satisfactory yields. These methods are pivotal for generating novel compounds with potential biological activities (Bacchi et al., 2005).
Novel Benzodifuranyl and Heterocyclic Compounds
Another application involves the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone. These synthesized compounds have been evaluated for their COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities, highlighting the potential of such chemical frameworks in developing new therapeutic agents. The ability to generate diverse heterocyclic compounds through modifications signifies the compound's versatility in drug discovery processes (Abu‐Hashem et al., 2020).
Anticonvulsant Enaminones and Pyridine Derivatives
The structural motifs present in 4-methoxy-1-methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridine-3-carboxamide are also foundational in the synthesis and study of anticonvulsant enaminones and various pyridine derivatives. These compounds, with their distinctive hydrogen bonding patterns and structural conformations, have been explored for their potential anticonvulsant activities. Such research underscores the compound's applicability in developing new pharmacologically active agents targeting neurological disorders (Kubicki et al., 2000).
Electrochromic and Antimicrobial Agents
Further extending its application, derivatives of this compound have been studied for their electrochromic properties and as antimicrobial agents. For example, aromatic polyamides with pendent units derived from similar structural frameworks exhibit significant electrochromic behavior, highlighting their potential in electronic and display technologies. Additionally, chiral macrocyclic or linear pyridine carboxamides synthesized from related compounds have demonstrated antimicrobial activities, suggesting their utility in addressing antibiotic resistance (Chang & Liou, 2008), (Al-Salahi et al., 2010).
properties
IUPAC Name |
4-methoxy-1-methyl-6-oxo-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-21-10-14(16(24-2)8-17(21)22)18(23)20-9-12-3-5-19-15(7-12)13-4-6-25-11-13/h3-8,10-11H,9H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZYHFLCLFVJIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






propylamine](/img/structure/B2733666.png)
![1-(4-Bromophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]thiourea](/img/structure/B2733667.png)

![1-(3-Oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2733672.png)




